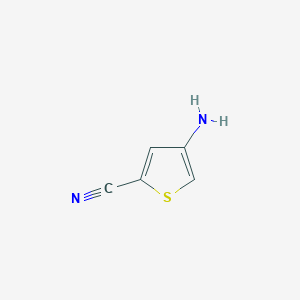

4-Aminothiophene-2-carbonitrile

Descripción

Significance of Thiophene (B33073) Core in Medicinal and Materials Sciences

The thiophene ring is a versatile building block in the development of new therapeutic agents and advanced materials. cognizancejournal.comresearchgate.net Its structural similarity to the benzene (B151609) ring allows it to act as a bioisostere, often leading to compounds with retained or enhanced biological activity. wikipedia.org This has led to the incorporation of the thiophene moiety into numerous FDA-approved drugs. nih.govrsc.org In materials science, the electron-rich nature of the thiophene ring contributes to the development of organic semiconductors, conductive polymers, and fluorescent materials. researchgate.netrsc.org

Historical Context of Thiophene Chemistry in Drug Discovery

The journey of thiophene in the realm of chemistry began with its discovery in 1882 by Viktor Meyer as a contaminant in benzene derived from coal tar. nih.govwikipedia.org Initially considered an impurity, its unique reactivity and properties soon captured the interest of chemists. numberanalytics.com The realization that the thiophene ring could often replace a benzene ring in biologically active molecules without a loss of activity paved the way for its extensive exploration in drug discovery. wikipedia.org This principle of bioisosterism has been a guiding concept in medicinal chemistry, leading to the development of numerous thiophene-containing drugs with a wide range of therapeutic applications. cognizancejournal.com

Role of Thiophenes in Functional Materials Design

Thiophenes are fundamental components in the design of functional organic materials due to their excellent electronic and optoelectronic properties. researchgate.netresearchgate.net The sulfur atom in the ring provides good chemical and electrochemical stability to the resulting polymers. researchgate.net Polythiophenes, which are polymers composed of repeating thiophene units, are a prominent class of conductive polymers with applications in: acs.org

Organic Electronics: Utilized in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netresearchgate.net

Sensors: Thiophene-based materials can act as efficient fluorescent signaling agents for the detection of metal ions and other analytes. researchgate.net

Bioimaging: Their inherent fluorescence is harnessed for monitoring biological events. researchgate.net

The ability to easily functionalize the thiophene ring allows for fine-tuning of the material's properties to suit specific applications. researchgate.net

Overview of 2-Aminothiophene Derivatives as Privileged Scaffolds

Among the vast family of thiophene derivatives, 2-aminothiophenes stand out as particularly important scaffolds in medicinal chemistry. nih.govresearchgate.net Their versatile nature allows them to serve as starting materials for the synthesis of a wide array of more complex heterocyclic systems. researchgate.netnih.gov

Structural Features and Chemical Reactivity of 2-Aminothiophenes

The 2-aminothiophene scaffold possesses two key reactive sites: the amino group and the adjacent positions on the thiophene ring. This dual reactivity makes them highly valuable synthons in organic synthesis. researchgate.netnih.gov The most common and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction. researchgate.netwikipedia.org This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org The reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization. wikipedia.org

Broad Spectrum of Biological Activities Associated with 2-Aminothiophenes

2-Aminothiophene derivatives have been shown to exhibit a remarkable range of biological activities, making them a focal point of drug discovery research. nih.govnih.govpnrjournal.com Their ability to interact with various biological targets has led to the identification of compounds with potential therapeutic applications in numerous disease areas. nih.govresearchgate.net

| Biological Activity | Description |

| Anticancer | Derivatives have shown the ability to inhibit the proliferation of various cancer cell lines. researchgate.netresearchgate.net |

| Antimicrobial | Exhibit activity against a range of bacteria and fungi. cognizancejournal.comnih.gov |

| Anti-inflammatory | Some derivatives have demonstrated potent anti-inflammatory properties. cognizancejournal.comresearchgate.net |

| Antiviral | Have been investigated for their potential to inhibit viral replication. researchgate.net |

| Antiprotozoal | Show promise in the development of new treatments for diseases like leishmaniasis. nih.govmdpi.com |

| Cannabinoid Receptor Inhibitors | Certain derivatives act as inhibitors of cannabinoid receptors. nih.gov |

Specific Research Focus: 4-Aminothiophene-2-carbonitrile as a Key Intermediate

Within the broad class of 2-aminothiophenes, This compound has emerged as a crucial and versatile intermediate in organic synthesis. researchgate.net Its structure, featuring both an amino and a cyano group, provides multiple points for further chemical modification, allowing for the construction of a diverse array of more complex heterocyclic compounds. sciforum.net The presence of these functional groups makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. mdpi.com

The strategic placement of the amino and cyano groups on the thiophene ring allows for a variety of chemical transformations, including:

Acylation and alkylation of the amino group.

Hydrolysis, reduction, or cyclization reactions involving the cyano group.

Electrophilic substitution on the thiophene ring.

These reactions open up pathways to synthesize a wide range of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are themselves associated with significant biological activities. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

4-aminothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-2-5-1-4(7)3-8-5/h1,3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWDYANXQRLQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80520998 | |

| Record name | 4-Aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73781-74-5 | |

| Record name | 4-Amino-2-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73781-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Mechanisms of 4 Aminothiophene 2 Carbonitrile

Elucidation of Reaction Mechanisms via Quantum Chemical Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate mechanisms of chemical reactions involved in the synthesis of 4-aminothiophene-2-carbonitrile and its derivatives. These computational studies provide detailed insights into reaction pathways, transition states, and the electronic properties of molecules, which are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Investigations of Reaction Pathways

DFT calculations are widely used to map the potential energy surfaces of reactions, helping to identify the most plausible mechanistic routes. chemrxiv.orgnih.govresearchgate.netresearchgate.netuj.ac.za For instance, DFT studies have been instrumental in understanding the mechanism of the Gewald synthesis of 2-aminothiophenes. chemrxiv.org These studies can determine the relative energies of intermediates and transition states, thereby clarifying the sequence of events, such as the initial Knoevenagel-Cope condensation followed by the opening of the sulfur ring. chemrxiv.org

In the synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles, DFT calculations have been employed to investigate the two possible cyclization mechanisms of the Michael adduct: an intramolecular Sₙ2 substitution or a nucleophilic addition-elimination sequence. nih.govacs.org The calculations revealed that the preferred pathway can depend on the stereochemistry of the adduct. nih.govacs.org These studies often utilize advanced functionals and basis sets, and incorporate solvent effects to provide a more accurate representation of the reaction environment. chemrxiv.orgacs.org

A critical aspect of DFT investigations is the identification and characterization of transition states (TS). The energy of the transition state relative to the reactants determines the activation energy (Ea) of a reaction step, which is a key factor in its kinetics.

For example, in the Gewald reaction, DFT calculations have determined the activation barrier for the Knoevenagel-Cope condensation to be 24.2 kcal/mol, and the subsequent opening of the S₈ ring by the resulting anionic species to have a barrier of 25.4 kcal/mol. chemrxiv.org In a different study on the cyclization of a Michael adduct to form a dihydrothiophene, the activation energy for the intramolecular Sₙ2 substitution pathway was found to be lower than the alternative addition-elimination pathway for certain diastereomers, indicating it as the more likely route. nih.gov

The table below presents a summary of calculated activation energies for key steps in thiophene (B33073) synthesis from a representative study:

| Reaction Step | Calculated Activation Energy (kcal/mol) | Reference |

| Knoevenagel-Cope Condensation | 24.2 | chemrxiv.org |

| S₈ Ring Opening | 25.4 | chemrxiv.org |

| S-oxidation of Thiophene Ring | 14.75 | nih.gov |

| Epoxidation of Thiophene Ring | 13.23 | nih.gov |

These computational findings are invaluable for optimizing reaction conditions and guiding the design of more efficient synthetic strategies.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used to predict the reactivity and regioselectivity of chemical reactions. wikipedia.orgnumberanalytics.comslideshare.netlibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). wikipedia.orgnumberanalytics.comlibretexts.org The energy gap between the HOMO and LUMO is a crucial indicator of reactivity; a smaller gap generally implies a more facile reaction.

In the context of thiophene synthesis, FMO analysis can explain the interactions between the various components in multi-component reactions. researchgate.net The HOMO and LUMO energies of reactants can be calculated using DFT, and these values can be used to predict the most likely sites of interaction. researchgate.netpku.edu.cn For example, the interaction between the HOMO of a nucleophile and the LUMO of an electrophilic center on a thiophene precursor will govern the initial bond formation. FMO theory is particularly useful in understanding pericyclic reactions, such as cycloadditions, which are sometimes involved in the synthesis of complex heterocyclic systems. wikipedia.orgnumberanalytics.comslideshare.net

Understanding the distribution of electron density within a molecule is key to identifying its reactive sites. Quantum chemical methods provide several tools for this analysis.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Red-colored areas indicate negative potential (nucleophilic sites), while blue areas indicate positive potential (electrophilic sites). researchgate.net

Fukui functions are another powerful tool derived from DFT that quantify the change in electron density at a particular point in a molecule upon the addition or removal of an electron. researchgate.netnih.govresearchgate.net They are used to predict the most likely sites for nucleophilic (fₖ⁺), electrophilic (fₖ⁻), and radical (fₖ⁰) attack. For instance, in a study of substituted thiophene derivatives, Fukui function analysis identified specific carbon and nitrogen atoms as the most reactive sites for nucleophilic and electrophilic attack, respectively. nih.govresearchgate.net

Atomic Charges from Hirshfeld (ADCH) population analysis provides a method for partitioning the electron density among the atoms in a molecule, giving insights into the local charge distribution. researchgate.net

These analyses collectively provide a detailed picture of a molecule's reactivity, complementing the insights gained from FMO theory and transition state analysis. researchgate.netresearchgate.net

Spectroscopic Characterization in Mechanistic Studies (e.g., FTIR, NMR, GC-MS)

In the synthesis of this compound and its derivatives, spectroscopic methods are indispensable tools for elucidating reaction mechanisms. Beyond simple product confirmation, techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Gas Chromatography-Mass Spectrometry (GC-MS) provide critical insights into reaction pathways, the formation of intermediates, and the validation of theoretical models. These methods are often used in concert with computational studies to build a comprehensive understanding of the transformation process. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is primarily used to identify functional groups within a molecule. In the context of mechanistic studies for thiophene synthesis, FTIR allows researchers to track the consumption of reactants and the emergence of key functional groups in the product. For instance, in the synthesis of 4-aryl-2-aminothiophene-3-carbonitrile derivatives, the appearance of a sharp absorption band for the nitrile group (C≡N) and bands corresponding to the amino group (N-H) are clear indicators of a successful reaction. The disappearance of bands associated with starting materials provides evidence that the proposed mechanistic steps have occurred. nih.govresearchgate.net

A study on 2-amino-4-arylthiophene-3-carbonitrile derivatives reported the following characteristic peaks, which confirm the formation of the thiophene ring and the presence of its key substituents. nih.gov

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Significance in Mechanistic Analysis |

|---|---|---|---|

| ~3500-3300 | -NH₂ (Amino) | N-H Stretching | Confirms the presence of the primary amine group on the thiophene ring. |

| ~2202 | -C≡N (Nitrile) | C≡N Stretching | A strong, sharp peak indicating the successful incorporation of the carbonitrile group. nih.gov |

| ~1618 | C=C (Aromatic) | C=C Stretching | Evidence of the formation of the aromatic thiophene ring. nih.gov |

| ~1349 | C-C | C-C Stretching | Part of the fingerprint region confirming the overall carbon skeleton. nih.gov |

| ~1054 | C-N | C-N Stretching | Confirms the bond between the thiophene ring and the amino group. nih.gov |

| ~689 | C-S | C-S Stretching | Confirms the presence of the sulfur heteroatom within the thiophene ring. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement and chemical environment within a molecule. Both ¹H and ¹³C NMR are crucial for confirming the final structure of this compound derivatives, thereby validating the outcome of a proposed reaction mechanism. nih.govresearchgate.net The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) allow for the unambiguous assignment of each proton and carbon atom in the molecule. rsc.orgipb.pt

In mechanistic studies, NMR can be used to identify intermediates if they are stable enough to be observed. Furthermore, techniques like isotopic labeling, where an atom is replaced by its isotope (e.g., ¹H by ²H or ¹²C by ¹³C), can be used to trace the path of specific atoms through the reaction sequence, providing direct evidence for bond-forming and bond-breaking steps. rsc.org The structural elucidation of reaction products by NMR is a cornerstone in verifying mechanisms proposed by computational studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is used to separate the components of a reaction mixture and to determine the molecular weight and structural information of each component. rsc.org The molecular ion peak (M⁺ or [M+H]⁺) in the mass spectrum confirms the molecular weight of the synthesized compound, providing a primary check for a successful reaction.

More detailed mechanistic information can be gleaned from the fragmentation pattern. libretexts.orgmiamioh.edu The way a molecule breaks apart upon ionization is often predictable and provides a fingerprint that helps to confirm its structure. Analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the molecular structure, corroborating the assignments made by FTIR and NMR. For example, the fragmentation patterns of various 4-aryl-2-aminothiophene-3-carbonitrile derivatives have been analyzed to confirm their structures. nih.gov

| Compound Derivative | Key m/z Fragments | Interpretation |

|---|---|---|

| 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile | 207 (M+H)⁺, 179, 151, 137, 124, 89, 75, 63, 51 | The molecular ion at m/z 207 confirms the product's mass. Other fragments correspond to the sequential loss of groups like HCN, Cl, and parts of the thiophene ring, supporting the overall structure. nih.gov |

| 2-Amino-4-(p-tolyl)thiophene-3-carbonitrile | 177 (M+H)⁺, 152, 137, 126, 97, 81, 53, 42 | The parent ion at m/z 177 and subsequent fragments validate the structure containing a tolyl group. nih.gov |

| 2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile | 332 (M+H)⁺, 299, 227, 199, 159, 150, 129, 103, 61 | The molecular ion and isotopic pattern for bromine confirm the presence of the bromo-substituent, and the fragmentation aligns with the expected structure. nih.gov |

Together, these spectroscopic techniques provide a powerful arsenal (B13267) for the chemist. By correlating the data from FTIR, NMR, and GC-MS, a detailed and verified picture of the reaction mechanism for the synthesis of this compound can be constructed, bridging the gap between theoretical proposals and experimental outcomes.

Advanced Derivatization Strategies and Functionalization of 4 Aminothiophene 2 Carbonitrile

Chemical Transformations of the Amino Group

The primary amino group at the C4 position is a key site for derivatization, readily undergoing reactions typical of aromatic amines to introduce a variety of substituents.

The nucleophilic nature of the amino group allows for straightforward acylation, alkylation, and arylation reactions.

Acylation is a common strategy to introduce carbonyl-containing moieties. For instance, derivatives of 4-aminothiophene-3-carboxamide can be acylated using acid chlorides. In one study, 4-amino-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide was treated with chloroacetyl chloride in n-butanol under microwave irradiation to yield the corresponding 4-(2-chloro-acetamido) derivative nih.gov. This reaction highlights the feasibility of selectively acylating the C4 amino group to form amide linkages, which can serve as precursors for further cyclization or functionalization. Similarly, other 2-aminothiophene compounds have been successfully acylated with derivatives of nitro and chloro benzoyl chloride researchgate.net.

Alkylation of the amino group can be achieved with various alkylating agents, although the potential for N-alkylation versus C-alkylation must be considered. While specific examples of N-alkylation on 4-aminothiophene-2-carbonitrile are not extensively detailed in the provided research, the general reactivity of aminothiophenes suggests this is a viable synthetic route.

Arylation of the amino group, typically achieved through metal-catalyzed cross-coupling reactions, introduces aryl substituents. Palladium-catalyzed direct arylation has been successfully applied to related aminothiophene structures. For example, methyl 3-amino-4-methylthiophene-2-carboxylate has been arylated with various iodoanilines using a palladium catalyst, demonstrating that C-N bond formation is a powerful tool for modifying these scaffolds researchgate.net. Such methodologies are anticipated to be applicable to this compound, allowing for the synthesis of N-aryl derivatives.

The amino group is a versatile handle for constructing imine and amide derivatives, significantly expanding the chemical space accessible from this thiophene (B33073) core.

Imine Derivatives (Schiff Bases): The condensation of the primary amino group of this compound with various aldehydes readily forms imine derivatives, also known as Schiff bases. This reaction is typically carried out in a suitable solvent like methanol or ethylene glycol, sometimes with catalytic amounts of acetic acid scielo.brscielo.br. A range of aromatic aldehydes, including those with electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro, fluoro, nitro) substituents, have been successfully reacted to produce a library of Schiff bases scielo.brresearchgate.net. These reactions can be performed under conventional heating or using microwave irradiation, with the latter often providing good yields in shorter reaction times scielo.brscielo.br.

| Aldehyde Reactant | Resulting Imine Derivative | Reference |

|---|---|---|

| 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)aminothiophene-3-carbonitrile | scielo.br |

| 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)aminothiophene-3-carbonitrile | scielo.br |

| 4-Fluorobenzaldehyde | 2-(4-Fluorobenzylidene)aminothiophene-3-carbonitrile | scielo.br |

| 3-Methoxy salicylaldehyde | Imine from 2-amino-4-phenylthiophene-3-carbonitrile | researchgate.netresearchgate.net |

Amide Derivatives: As discussed under acylation, the reaction of the amino group with acid chlorides or other acylating agents is a direct route to amide derivatives nih.govresearchgate.net. These amide linkages are important not only for modifying the properties of the molecule but also as key intermediates in the synthesis of fused heterocyclic systems, such as thieno[3,2-d]pyrimidines tandfonline.comtandfonline.com. The reaction of 5-acetyl-4-aminothiophene derivatives with phenyl isothiocyanate, for example, proceeds through a thiourea (B124793) intermediate which then cyclizes to form the thienopyrimidine core tandfonline.com.

Modifications at the Carbonitrile Position

The carbonitrile group is a versatile functional group that can be transformed into various other functionalities through hydrolysis, alcoholysis, or nucleophilic additions.

The hydrolysis of the nitrile group in this compound is an expected reaction pathway to produce either a carboxylic acid or a primary amide at the C2 position. This transformation can be achieved under either acidic or basic conditions by heating with an aqueous solution chemistrysteps.comlumenlearning.comsavemyexams.comlibretexts.orgorganic-synthesis.com.

Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute acid like HCl. The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium salt lumenlearning.comlibretexts.org.

Base-catalyzed hydrolysis involves heating with an alkali solution, such as aqueous NaOH or KOH libretexts.orgorganic-synthesis.com. This process initially yields a carboxylate salt and ammonia; subsequent acidification is required to protonate the carboxylate and obtain the free carboxylic acid savemyexams.comlibretexts.org.

While specific literature on the hydrolysis of this compound is not detailed, this general reactivity of nitriles is a fundamental and predictable transformation for this molecule researchgate.net. Alcoholysis, the reaction with an alcohol under acidic conditions, would be expected to convert the nitrile group into an ester.

The polarized carbon-nitrogen triple bond of the nitrile group is electrophilic and susceptible to attack by various nucleophiles chemistrysteps.comlibretexts.orglibretexts.org.

Addition of Organometallic Reagents: Strong nucleophiles such as Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the nitrile carbon. The initial product is an imine anion, which upon acidic workup, hydrolyzes to form a ketone masterorganicchemistry.com. This provides a route to synthesize 2-acyl-4-aminothiophene derivatives.

Reduction to Amines: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) libretexts.orglibretexts.org. The reaction proceeds via two successive nucleophilic additions of a hydride ion to the nitrile carbon libretexts.org. This transformation would yield 4-amino-2-(aminomethyl)thiophene.

Formation of Tetrazoles: A notable example of nucleophilic addition to the nitrile is the formation of tetrazole rings. The reaction of 2-amino-4-phenylthiophene-3-carbonitrile derivatives with sodium azide (NaN₃) in the presence of a Lewis acid like zinc chloride (ZnCl₂) leads to the construction of a tetrazole ring fused to the thiophene core sciforum.net. This [3+2] cycloaddition reaction demonstrates the utility of the nitrile group as an electrophile for building more complex heterocyclic systems.

Functionalization of the Thiophene Ring

The thiophene ring itself is aromatic and can undergo functionalization, primarily through electrophilic substitution or metal-catalyzed cross-coupling reactions. The positions on the ring are not equivalent, and the existing substituents direct the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The thiophene ring is generally more reactive towards electrophiles than benzene (B151609) chemenu.com. The amino group at C4 is a strong activating group, directing incoming electrophiles to the ortho and para positions. In the case of this compound, the C5 position is ortho to the activating amino group and is the most likely site for electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation pearson.com. The mechanism involves the addition of the electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity researchgate.net.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for the direct functionalization of C-H bonds on the thiophene ring mdpi.comthermofisher.comcaltech.eduupf.edu. Direct C-H arylation at the C5 position of related 3-aminothiophene derivatives has been demonstrated, providing a highly efficient method for creating C-C bonds without the need for pre-functionalization (e.g., halogenation) of the thiophene ring researchgate.net. This strategy is highly valuable for synthesizing 5-aryl-4-aminothiophene-2-carbonitrile derivatives. Other cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, could also be employed, typically requiring initial conversion of a C-H bond to a C-Halogen or C-Boronic acid/ester bond mdpi.com.

| Reactive Site | Reaction Type | Potential Products |

|---|---|---|

| Amino Group (C4) | Acylation / Arylation | N-Acyl / N-Aryl derivatives |

| Imine Formation | Schiff Bases | |

| Amide Formation | Amide derivatives, precursors to thienopyrimidines | |

| Nitrile Group (C2) | Hydrolysis | 2-Carboxamide or 2-Carboxylic acid derivatives |

| Nucleophilic Addition (e.g., Grignard) | 2-Acyl derivatives (ketones) | |

| Reduction (e.g., LiAlH₄) | 2-(Aminomethyl) derivatives | |

| Thiophene Ring (C5) | Electrophilic Substitution | 5-Halo, 5-nitro, 5-acyl derivatives |

| C-H Arylation (Palladium-catalyzed) | 5-Aryl derivatives |

Electrophilic Aromatic Substitution Reactions

The thiophene ring is known to be more reactive towards electrophiles than benzene, readily undergoing electrophilic aromatic substitution (SEAr) reactions. pearson.comwikipedia.orglibretexts.org The reaction mechanism typically involves the attack of an electrophile on the π-electron system of the thiophene ring to form a positively charged intermediate (a sigma complex), followed by the loss of a proton to restore the aromatic system. researchgate.netlibretexts.org

In this compound, the regioselectivity of electrophilic substitution is governed by the combined electronic effects of the substituents. The amino group (-NH₂) at the C4 position is a potent activating group and an ortho, para-director, increasing the electron density at the C3 and C5 positions. Conversely, the carbonitrile group (-CN) at the C2 position is a deactivating group and a meta-director. The powerful activating effect of the amino group typically dominates, directing incoming electrophiles primarily to the C5 position, which is ortho to the amino group and unencumbered by steric hindrance.

Common electrophilic aromatic substitution reactions applicable to the this compound scaffold include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of a mild Lewis acid.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid, typically under carefully controlled temperature conditions to avoid degradation. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Reactions: Alkylation or acylation of the thiophene ring, although these reactions can be complicated by the coordinating effects of the amino group with the Lewis acid catalyst. masterorganicchemistry.com

The general mechanism for these substitutions involves the generation of a strong electrophile that is then attacked by the electron-rich thiophene ring. masterorganicchemistry.com

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant structural elaboration of the this compound core. rsc.org These reactions typically require prior functionalization of the thiophene ring, such as halogenation at the C5 position, to introduce a suitable leaving group for the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction creates a new C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgnih.govyoutube.com For instance, a 5-bromo-4-aminothiophene-2-carbonitrile derivative can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃). The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.com A 5-halo-4-aminothiophene-2-carbonitrile derivative can react with various alkenes in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., Et₃N). libretexts.org This reaction is highly valuable for introducing vinyl groups or more complex unsaturated side chains onto the thiophene scaffold.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org It is catalyzed by a palladium complex and a copper(I) co-catalyst (typically CuI) in the presence of a base, such as an amine. wikipedia.orgnih.gov This method is particularly useful for synthesizing arylalkyne derivatives of this compound, which can serve as precursors for more complex fused heterocyclic systems or as components in materials science applications. nih.gov

| Reaction | Reactants | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | 5-Halo-4-aminothiophene-2-carbonitrile + Aryl/Heteroaryl Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl/Heteroaryl-4-aminothiophene-2-carbonitrile |

| Heck | 5-Halo-4-aminothiophene-2-carbonitrile + Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Ligand, Base (e.g., Et₃N) | 5-Vinyl-4-aminothiophene-2-carbonitrile derivative |

| Sonogashira | 5-Halo-4-aminothiophene-2-carbonitrile + Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | 5-Alkynyl-4-aminothiophene-2-carbonitrile derivative |

Introduction of Heterocyclic Moieties

The amino and cyano groups of this compound are strategically positioned to facilitate the construction of fused heterocyclic systems, a common strategy for generating novel bioactive molecules.

Thienopyrimidines, which are bioisosteres of purines, are a class of fused heterocyles with a broad range of biological activities. The vicinal amino and cyano groups on the this compound scaffold serve as ideal precursors for the annulation of a pyrimidine ring, leading to the formation of thieno[3,4-d]pyrimidines.

Several synthetic routes are employed:

Reaction with Formamide: Heating this compound with formamide or triethyl orthoformate followed by treatment with ammonia can lead to the formation of the thienopyrimidine core. nih.gov

Reaction with Isothiocyanates/Isocyanates: Treatment with isothiocyanates or isocyanates yields thiourea or urea derivatives, respectively. These intermediates can then be cyclized under basic conditions (e.g., sodium ethoxide) to afford thienopyrimidinone derivatives. ekb.eg

Reaction with Nitriles: Condensation with other nitriles in the presence of a strong base can also be used to construct the pyrimidine ring. nih.govekb.eg

Reaction with Urea/Thiourea: Direct condensation with urea or thiourea provides a route to thienopyrimidine-diones or their thio-analogues. nih.gov

These reactions highlight the utility of this compound as a key building block for complex heterocyclic scaffolds. tandfonline.com

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, an aldehyde (often formaldehyde), and a primary or secondary amine. oarjbp.comwikipedia.orgthermofisher.com Derivatives of 2-aminothiophenes can participate in Mannich-type reactions, acting as 1,3-dinucleophilic species. nih.gov

In a typical reaction, the aminothiophene, an amine, and formaldehyde condense to form a new heterocyclic ring. For example, the reaction of 2-amino-4,5-dihydrothiophene-3-carbonitriles with primary amines and formaldehyde under non-catalyzed conditions has been shown to produce hexahydrothieno[2,3-d]pyrimidines in good yields. nih.gov This reaction provides an efficient pathway for constructing fused pyrimidine rings through the formation of new C-N and C-C bonds, further demonstrating the synthetic versatility of the aminothiophene scaffold. ias.ac.in

Beyond the annulation of non-thiophene rings, derivatization can also lead to the formation of more complex, fused polycyclic systems containing multiple thiophene units. One approach involves the reaction of diarylacetylenes with elemental sulfur. nih.gov A this compound derivative, functionalized with an arylethynyl group (e.g., via Sonogashira coupling), can undergo intramolecular cyclization upon heating with elemental sulfur. This reaction proceeds via cleavage of an ortho C-H bond on the adjacent aryl ring, leading to the formation of a new, fused thiophene ring. nih.gov This method offers a direct route to extend the π-conjugated system of the parent molecule, which is of significant interest in the development of organic electronic materials.

Strategies for Enhancing Molecular Properties through Derivatization

The derivatization of this compound is a key strategy for enhancing its molecular properties for specific applications. The presence of the amino and cyano groups provides reactive sites for a multitude of chemical transformations, allowing for the systematic modification of the molecule's structure. sciforum.net

By introducing different functional groups and building complex heterocyclic systems, researchers can fine-tune various properties:

Biological Activity: Annulation of a pyrimidine ring to form thienopyrimidines is a well-established strategy to create compounds with potential anti-infective or anticancer properties. nih.govtandfonline.com The introduction of diverse substituents via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against biological targets.

Solubility and Bioavailability: The introduction of polar or ionizable groups, often through Mannich reactions or by functionalizing substituents added via cross-coupling, can improve aqueous solubility, which is a critical factor for the bioavailability of drug candidates. ias.ac.in

Material Properties: For applications in materials science, such as organic electronics, extending the π-conjugation of the molecule is crucial. nih.gov Strategies like forming fused thiophene systems or creating biaryl structures through Suzuki coupling can enhance properties like charge transport and light absorption, making the resulting materials suitable for use in organic photovoltaic cells or as dyes. nih.gov

The versatility of the 2-aminothiophene scaffold, combined with a wide array of modern synthetic methodologies, makes it an exceptionally valuable platform for the development of novel functional molecules. nih.govsciforum.net

Introduction of Chromophores and Fluorophores

The structural framework of this compound is a versatile scaffold for the development of novel dyes and fluorescent probes. The amino group and the thiophene ring's electron-rich nature facilitate the introduction of various chromophoric and fluorophoric moieties, enabling the tuning of photophysical properties for applications in materials science and bioimaging. sci-hub.seresearchgate.net

Derivatization strategies often target the amino group or involve building upon the thiophene core itself. For instance, the synthesis of 4-aryl-2-aminothiophene-3-carbonitrile derivatives, which are structural isomers of the target compound, demonstrates a common approach where an aryl group is incorporated. These aryl substituents can act as part of a larger conjugated system, influencing the molecule's color. researchgate.net The resulting compounds can serve as coupling components in dye synthesis, reacting with diazo components to yield brightly colored azo dyes. researchgate.net

The inherent fluorescence of the aminothiophene core can be enhanced or shifted by strategic functionalization. The engineering of the molecular structure is key to achieving bright and stable fluorescence from blue to red wavelengths. researchgate.net Thiophene-based fluorophores (TFs) have been successfully synthesized and applied in cellular staining, indicating the potential of this compound derivatives in biological applications. sci-hub.seresearchgate.net The introduction of substituents can modulate the electronic transitions, affecting both the absorption and emission maxima. The photophysical properties are often solvent-dependent, showing shifts in the emission maximum in different solvent environments. mdpi.com

Research into related heterocyclic systems like 2-amino-4,6-diphenylnicotinonitriles shows that strategic placement of phenyl groups can lead to compounds with significant fluorescence properties. mdpi.com These studies provide a model for how aryl groups, when attached to a core structure similar to this compound, can create or enhance fluorescence. The synthesis of such derivatives often involves multi-component reactions, providing an efficient route to functional π-systems. nih.gov

| Derivative Class | Modification Strategy | Observed Photophysical Property | Potential Application |

|---|---|---|---|

| 4-Aryl-2-aminothiophene-3-carbonitriles | Coupling with diazo components | Formation of brightly colored azo dyes researchgate.net | Textile dyes researchgate.net |

| Substituted aminocyanothiophenes | Introduction of various functional groups | Tunable fluorescence properties sci-hub.se | Fluorescent bioimaging dyes sci-hub.se |

| Dithienothiophene-based fluorophores | Creation of extended conjugated systems | Bright and stable blue to red fluorescence researchgate.net | Cellular staining researchgate.net |

| 2-Amino-4,6-diphenylnicotinonitriles | Introduction of multiple aryl groups | Solvent-dependent fluorescence emission maxima mdpi.com | Fluorescent probes |

Modulation of Solubility and Lipophilicity

The solubility and lipophilicity of this compound are critical parameters that influence its utility in various applications, from organic synthesis to the development of pharmacologically active agents. The parent molecule's properties can be finely tuned through targeted derivatization.

One common strategy to alter solubility is the introduction of different substituents onto the thiophene ring or the amino group. For example, the synthesis of 4-aryl-2-aminothiophene-3-carbonitrile derivatives has shown that these compounds are generally crystalline and readily soluble in organic solvents such as ethyl acetate, benzene, toluene, Dimethyl sulfoxide (DMSO), and Dimethylformamide (DMF), while being insoluble in nonpolar solvents like hexane. researchgate.net This suggests that the introduction of an aryl group enhances solubility in moderately polar to polar aprotic solvents.

The process of purification itself often provides insights into the solubility profile of these derivatives. Recrystallization, a common purification technique for aminothiophene derivatives, utilizes solvents like ethanol, acetic acid, and toluene, indicating the compound's solubility in these media at elevated temperatures. researchgate.netnih.gov For instance, a derivative was purified by heating to dissolution in DMSO, followed by the addition of an ethanol/water mixture to induce crystallization upon cooling, a technique that carefully manipulates solubility to achieve high purity. nih.gov

The synthetic accessibility of 2-aminothiophenes through methods like the Gewald reaction allows for the incorporation of a wide variety of functional groups that can modulate lipophilicity. nih.govacs.org By choosing appropriate starting materials, such as different ketones or nitriles, one can introduce alkyl, aryl, or other functional moieties that systematically alter the molecule's polarity and, consequently, its partitioning behavior between aqueous and organic phases. While specific quantitative data like logP values are not always reported, the choice of solvents for synthesis and purification provides qualitative evidence of the lipophilicity of the resulting derivatives. researchgate.nettubitak.gov.tr The development of 2-aminothiophene derivatives as positive allosteric modulators for receptors, for example, inherently requires careful tuning of these properties to ensure favorable pharmacological characteristics. nih.gov

| Solvent | Solubility | Reference |

|---|---|---|

| Ethyl acetate | Soluble | researchgate.net |

| Benzene | Soluble | researchgate.net |

| Toluene | Soluble | researchgate.net |

| Dimethyl sulfoxide (DMSO) | Soluble | researchgate.net |

| Dimethylformamide (DMF) | Soluble | researchgate.net |

| Hexane | Insoluble | researchgate.net |

| Ethanol | Soluble (used for recrystallization) | researchgate.netnih.gov |

| Acetic acid | Soluble (used for recrystallization) | researchgate.net |

Advanced Biological and Pharmaceutical Applications of 4 Aminothiophene 2 Carbonitrile Derivatives

Drug Discovery and Development Initiatives

Substituted 2-aminothiophenes are valuable precursors in the synthesis of a variety of heterocyclic systems, making them key building blocks in drug discovery. semanticscholar.orgijpscr.info Their structural versatility allows for the generation of large libraries of compounds for screening against various therapeutic targets. The 2-aminothiophene motif is present in several commercially available drugs, highlighting its importance in pharmaceutical research and development. nih.gov Research initiatives are focused on synthesizing and evaluating new derivatives with enhanced potency and selectivity for a multitude of disease targets.

Targeted Therapeutic Areas

Antimicrobial Agents (Antibacterial, Antifungal)

Derivatives of 4-aminothiophene-2-carbonitrile have demonstrated significant potential as antimicrobial agents, with studies revealing activity against a spectrum of bacteria and fungi. semanticscholar.org The thiophene (B33073) core is found in many natural and synthetic compounds with antibacterial and antifungal properties. ijpscr.info

Newly synthesized thiophene derivatives have been tested against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.gov For instance, certain iminothiophene derivatives have shown promising antibacterial activity, with one particular derivative exhibiting greater potency against Pseudomonas aeruginosa than the standard drug, gentamicin. nih.gov The fusion of benzimidazole (B57391) and thiophene moieties in some derivatives is being explored for the development of novel antimicrobial agents. nih.gov

In the fight against drug-resistant bacteria, certain thiophene derivatives have shown activity against colistin-resistant Acinetobacter baumannii and E. coli. frontiersin.org Time-kill curve assays have demonstrated the bactericidal effects of specific thiophene compounds against these resistant strains. researchgate.net The proposed mechanism for some of these derivatives involves increasing membrane permeabilization in the bacteria. frontiersin.orgresearchgate.net

The following table summarizes the antimicrobial activity of selected thiophene derivatives:

| Compound/Derivative | Target Organism(s) | Key Findings | Reference(s) |

| Iminothiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin. | nih.gov |

| Thiophene derivatives 4, 5, and 8 | Colistin-resistant A. baumannii and E. coli | Exhibited significant antibacterial activity with MIC50 values ranging from 8 to 32 mg/L. | frontiersin.org |

| Thiophene-substituted heterocycles | Various bacteria and fungi | Possess broad-spectrum antimicrobial activity. | frontiersin.org |

Anticancer and Antiproliferative Agents

The 2-aminothiophene scaffold is a recognized pharmacophore in the design of anticancer agents. nih.gov Derivatives of this compound have been investigated for their cytotoxic and antiproliferative effects against various cancer cell lines. nih.gov

Studies have shown that certain aminothiophene derivatives exhibit significant cytotoxicity in prostate and cervical adenocarcinoma cells, with IC50 values below 35µM. nih.gov These compounds have been found to reduce clone formation and induce apoptosis. nih.gov For example, specific aminothiophene derivatives, SB-83 and SB-44, increased the percentage of cells in the sub-G1 phase, while SB-200 induced apoptosis and decreased the percentage of cells in the S/G2/M phase. nih.gov

Furthermore, thieno[2,3-d]pyrimidine (B153573) derivatives, synthesized from 2-aminothiophene-3-carbonitriles, have shown promising antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov One such derivative demonstrated an IC50 value of 18.28 µg/mL against MDA-MB-231 cells. nih.gov The development of these compounds is driven by the need to overcome multidrug resistance, a major obstacle in cancer therapy. nih.gov

The table below presents data on the anticancer activity of specific this compound derivatives:

| Derivative | Cancer Cell Line(s) | IC50 Value | Key Findings | Reference(s) |

| Aminothiophene derivatives (SB-44, SB-83, SB-200) | Prostate and cervical adenocarcinoma | < 35µM | Induced apoptosis and reduced clone formation. | nih.gov |

| Ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylate 2 | MDA-MB-231 | 18.28 µg/mL | Highest antiproliferative inhibition among tested compounds. | nih.gov |

| Ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylate 3 | MCF-7 | Not specified | Showed a high selective index (SI = 19.3). | nih.gov |

| Thiophene aryl amides 8i-k | Leukemia, breast, and colon cancer cell lines | Not specified | Displayed moderate in vitro activity. | nih.gov |

Anti-inflammatory and Analgesic Properties

The 2-aminothiophene scaffold is a key feature in a number of compounds with anti-inflammatory and analgesic properties. tandfonline.comnih.gov Chronic inflammation is a factor in numerous diseases, and the development of new anti-inflammatory agents is a significant area of research. tandfonline.com

Several 2-aminothiophene analogs have been synthesized and screened for their anti-inflammatory activity. tandfonline.com In one study, a series of analogs were evaluated, with some compounds exhibiting significant inhibition of inflammation. For example, one derivative showed 94% anti-inflammatory activity, although its IC50 value was higher than other tested compounds. tandfonline.com The anti-inflammatory effects of some tetrahydrobenzo[b]thiophene derivatives are linked to their ability to activate the NRF2 pathway, which modulates inflammation. nih.gov These compounds have been shown to reverse the elevated levels of pro-inflammatory cytokines. nih.gov

Quantitative structure-activity relationship (QSAR) studies have been conducted on 2-amino-3-ethoxycarbonyl thiophene derivatives to understand the chemical features that contribute to their analgesic and anti-inflammatory effects. nih.gov These studies have indicated that lipophilicity is a key parameter influencing these biological activities. nih.gov The analgesic activity of some of these derivatives has been found to be more significant than their anti-edema effects when compared to standard drugs like acetylsalicylic acid. nih.gov

The table below provides an overview of the anti-inflammatory and analgesic research on thiophene derivatives:

| Derivative/Analog | Activity | Key Findings | Reference(s) |

| 2-aminothiophene analog 1 | Anti-inflammatory | 61% activity with an IC50 of 121 μM. | tandfonline.com |

| 2-aminothiophene analog 2 | Anti-inflammatory | 94% activity with an IC50 of 412 μM. | tandfonline.com |

| Tetrahydrobenzo[b]thiophene (THBT) derivatives | Anti-inflammatory | Activate the NRF2 pathway and reduce pro-inflammatory cytokines. | nih.gov |

| 2-amino-3-ethoxycarbonyl thiophene derivatives | Analgesic and Anti-inflammatory | Analgesic activity is correlated with lipophilic parameters and molar refractivity. | nih.gov |

Antileishmanial Activity

Leishmaniasis is a neglected tropical disease with limited therapeutic options, driving the search for new and effective treatments. researchgate.netnih.gov Thiophene derivatives have emerged as a promising class of compounds with potential antileishmanial activity. nih.govresearchgate.net

Research has shown that the 2-aminothiophene scaffold is a valuable starting point for designing new antileishmanial drug candidates. researchgate.net Studies have explored how chemical modifications at various positions of the thiophene ring can modulate the antileishmanial activity, with some derivatives showing IC50 values below 10 µM. researchgate.net The presence and size of certain substituent groups at the C-4 and C-5 positions of the thiophene ring have been identified as important for modulating this activity. researchgate.net

One specific 2-amino-thiophene derivative, SB-200, has been identified as a promising candidate for further in vivo testing due to its anti-amastigote activity and association with in vitro immunomodulation. nih.gov The antileishmanial potential of these compounds underscores the importance of continued research into thiophene derivatives for treating this parasitic disease. researchgate.net

Other Pharmacological Activities

Beyond their well-documented roles, derivatives of this compound have been explored for other important pharmacological applications, including the modulation of key receptors in the nervous and metabolic systems.

A1 Adenosine (B11128) Receptor Modulators: The adenosine A1 receptor (A1R) is a G protein-coupled receptor (GPCR) that plays a crucial role in the cardiovascular and nervous systems. nih.gov Its activation is considered a promising, non-opioid target for pain management. mdpi.com However, the development of direct-acting agonists has been challenging due to side effects like sedation and bradycardia. mdpi.com

Allosteric modulators, which bind to a site distinct from the endogenous ligand (adenosine), offer a more nuanced approach to receptor modulation. mdpi.com Derivatives of 2-aminothiophene have been identified as a significant class of A1R positive allosteric modulators (PAMs). nih.govacs.org These compounds, such as the well-characterized 2-amino-3-benzoylthiophenes, enhance the binding and functional activity of adenosine. nih.govnih.gov They work by decreasing the dissociation rate of agonists from the receptor, thereby stabilizing the active receptor-G protein complex. nih.gov This allosteric enhancement has been shown to amplify the natural, pain-relieving effects of adenosine with potentially fewer side effects. mdpi.com

Glucagon (B607659) Antagonists and GLP-1R Modulators: The 2-aminothiophene scaffold has also been investigated for its role in metabolic disorders. Certain derivatives have been found to function as antagonists of the human glucagon receptor, a key player in glucose homeostasis. nih.gov

More recently, 2-aminothiophene derivatives were identified as a new class of positive allosteric modulators for the glucagon-like peptide 1 receptor (GLP-1R), another critical target for the treatment of type 2 diabetes. nih.govnih.gov In cell-based assays, these small molecules were shown to increase the activity of the GLP-1R in a dose-dependent manner when combined with the GLP-1 peptide. nih.gov One particular derivative, with a low molecular weight of 239 g/mol , was highlighted as the smallest GLP-1R PAM reported. nih.govresearchgate.net Further studies showed that these compounds could enhance insulin (B600854) secretion, suggesting their potential for future development as anti-diabetic drugs. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. For this compound derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets.

For derivatives acting as A1 adenosine receptor (A1R) modulators, specific structural features have been identified as key for activity. nih.gov Modifications to the 3-benzoyl ring of the 2-amino-3-benzoylthiophene scaffold are generally well-tolerated. For instance, substituting the benzoyl group with chloro or trifluoromethyl moieties can improve the positive allosteric modulation. nih.gov The presence of a hydrophobic aryl group at the 5-position of the thiophene ring is also considered important for interactions within the A1R's allosteric binding pocket. nih.gov

In the context of anticancer activity, SAR studies on thieno[2,3-d]pyrimidine derivatives have revealed that different substitutions on the core structure lead to varied potencies against different cancer cell lines. nih.gov For instance, certain substitutions may confer excellent activity against colon (HCT-116) and liver (HepG2) cancer cell lines, while others are more active against breast cancer (MCF-7) cells. nih.gov

For antileishmanial activity, SAR studies on 2-aminothiophene derivatives showed that the presence of indole (B1671886) substituents at the amino position, particularly a 5-bromoindole, contributes to the activity but is not essential. mdpi.com This suggests that the core 2-aminothiophene scaffold itself possesses antileishmanial potential. mdpi.com Furthermore, bioisosteric replacement of sulfur with selenium to create 2-aminoselenophene derivatives often results in compounds with equivalent or superior antileishmanial activity compared to their thiophene counterparts. mdpi.com

| Target/Activity | Structural Moiety | Modification | Effect on Activity | Reference |

|---|---|---|---|---|

| A1 Adenosine Receptor (PAM) | 3-Benzoyl Ring | Substitution with chloro or trifluoromethyl groups | Improved positive allosteric modulation | nih.gov |

| 5-Position of Thiophene Ring | Introduction of a hydrophobic aryl group | Important for hydrophobic interactions in the allosteric pocket | nih.gov | |

| Anticancer (Thieno[2,3-d]pyrimidines) | Core Scaffold | Varied substitutions | Differential potency against various cancer cell lines (HCT-116, HepG2, MCF-7) | nih.gov |

| Antileishmanial | 2-Amino Position | Substitution with indole groups (e.g., 5-bromoindole) | Contributes to, but is not essential for, activity | mdpi.com |

| Thiophene Core | Bioisosteric replacement of sulfur with selenium | Maintains or improves activity | mdpi.com |

Mechanism of Action Elucidation (Molecular and Cellular Levels)

Understanding the mechanism of action at the molecular and cellular level is critical for the rational design of new drugs. For derivatives of this compound, the mechanism often involves direct interaction with and inhibition of specific enzymes or receptors.

For thieno[2,3-d]pyrimidines, a class of compounds frequently synthesized from this compound, the mechanism of action can vary. They have been reported as inhibitors of kinases, proteases, and enzymes involved in folate metabolism. nih.gov For example, a series of thieno[2,3-d]pyrimidine derivatives showed potent anticancer activity by inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase involved in tumor angiogenesis. nih.gov

In the case of A1 adenosine receptor (A1R) positive allosteric modulators (PAMs), the mechanism involves binding to an allosteric site on the receptor, which is separate from the orthosteric site where adenosine binds. mdpi.com This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous agonist. nih.gov Specifically for 2-amino-3-benzoylthiophene derivatives, they have been shown to decrease the dissociation rate of agonists, thereby prolonging the receptor's active state. nih.govnih.gov Molecular dynamics simulations suggest that these PAMs can influence the dynamics of transmembrane helices, particularly TM7, which in turn affects G protein selectivity and signaling. mdpi.com

For antibacterial thieno[2,3-d]pyrimidinediones, while the exact mechanism is sometimes unknown, it is hypothesized to involve the inhibition of a specific bacterial protein, potentially an enzyme in the folate pathway, which is a known target for other antibacterial agents. nih.gov

Computational Drug Design Approaches

Computational methods have become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and screening of potential drug candidates. For this compound and its derivatives, various computational approaches, particularly molecular docking, are widely used to predict their biological activity and to understand their mechanisms of action. uj.ac.zatandfonline.comresearchgate.net These in silico techniques allow researchers to model the interaction between a small molecule (ligand) and its biological target (protein or enzyme) at the atomic level.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. uj.ac.zaresearchgate.net It is extensively used to investigate the binding modes of this compound derivatives with their respective biological targets, providing crucial insights for lead optimization.

Ligand-Protein Interactions and Binding Affinities

Molecular docking simulations provide detailed information about the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov The strength of these interactions is quantified by a scoring function, which estimates the binding affinity, often expressed in kcal/mol. A lower binding energy generally indicates a more stable complex and potentially higher inhibitory activity.

For example, docking studies of novel quinazolinone derivatives, which can be synthesized from aminothiophene precursors, against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase have shown that the most potent compounds form key hydrogen bonds and hydrophobic interactions with important amino acid residues in the active site. nih.gov Similarly, docking of tetrasubstituted thiophene derivatives into the COX-2 enzyme active site revealed that compounds with the lowest binding energies (e.g., -9.59 kcal/mol) formed hydrogen bonds with residues like ARG 120, suggesting a strong inhibitory potential. researchgate.net

| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2-Amino-4-phenylthiophene-3-carbonitrile | Hepatitis B RNA-dependent RNA polymerase | > -6.10 | Not specified | uj.ac.za |

| Tetrasubstituted thiophene | COX-2 (PDB: 1CX2) | -7.79 to -9.59 | ARG 120, PRO 84 | researchgate.net |

| 2H-thiopyrano[2,3-b]quinoline | CB1a (PDB: 2IGR) | -5.3 to -6.1 | PHE A-15, TRP A-12, LYS A-16 | nih.gov |

| Quinazolinone | EGFR-TK | Not specified (IC50 = 1.37 nM) | Not specified | nih.gov |

Identification of Potential Drug Targets

Molecular docking is also a powerful tool for target identification and validation. By screening a library of compounds against various known protein structures, researchers can identify potential biological targets for a given molecule.

RNA-dependent RNA polymerase (RdRp): The RdRp enzyme is essential for the replication of many RNA viruses, making it an attractive target for antiviral drugs. Molecular docking studies have been conducted on 2-amino-4-phenylthiophene-3-carbonitrile derivatives against the RdRp of hepatitis B and C viruses. uj.ac.za The results showed favorable binding affinities (greater than -6.10 kcal/mol) and the formation of hydrogen bonds, indicating that these compounds have the potential to inhibit these viral enzymes. uj.ac.za

InhA: InhA is an enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, the bacterium that causes tuberculosis. It is a clinically validated target for the anti-TB drug isoniazid. nih.govnih.gov Direct inhibitors of InhA are sought after to combat isoniazid-resistant strains. nih.gov While specific docking studies for this compound against InhA are not detailed in the provided context, the general principle of targeting InhA with small molecules is well-established, and thiophene-based scaffolds could be explored for this purpose. nih.gov

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation. nih.gov Its dysregulation is implicated in many types of cancer. nih.gov Thiophene derivatives, particularly those elaborated into quinazoline (B50416) or thienopyrimidine scaffolds, have been designed and evaluated as EGFR inhibitors. nih.govnih.gov Molecular docking studies have been instrumental in rationalizing the potent inhibitory activity of these compounds, showing how they fit into the ATP-binding site of the EGFR kinase domain and interact with key residues. nih.govnih.gov This computational validation supports the development of these derivatives as potential anticancer agents. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools that provide a detailed view of the dynamic behavior of molecules over time. For derivatives of this compound, MD simulations are crucial for understanding how these potential drug candidates interact with their biological targets. By simulating the movement and interaction of atoms, researchers can predict the stability of the ligand-receptor complex, identify key binding interactions, and explore the conformational changes that occur upon binding.

In a study on thiophene carboxamide derivatives designed as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), MD simulations were performed on the most active compounds (2b and 2e) complexed with tubulin. mdpi.com The simulations, run for 100 nanoseconds, showed that the complexes were stable and compact, confirming a favorable and sustained interaction within the colchicine-binding site of tubulin. mdpi.com The thiophene ring's aromaticity was noted to be critical for these interactions. mdpi.com

Similarly, MD simulations were used to study thiophene-chalcone analogues targeting proteins in Methicillin-resistant Staphylococcus aureus (MRSA). The simulations, conducted for 20 nanoseconds, confirmed the stability and favorable interaction of the compounds in the active and allosteric sites of the target proteins. elsevierpure.comresearchgate.net Another study on thiourea (B124793) derivatives as potential inhibitors of SARS-CoV-2 utilized 200-nanosecond MD simulations to investigate the conformational behavior and binding energetics of the most active and inactive ligands with the spike protein's receptor-binding domain (RBD). acs.org These simulations help in understanding the dynamic stability and interaction patterns, which are essential for rational drug design.

Table 1: Examples of MD Simulation Studies on Thiophene Derivatives

| Compound Class | Target | Simulation Time | Key Findings | Reference(s) |

|---|---|---|---|---|

| Thiophene Carboxamides | Tubulin | 100 ns | Confirmed high stability and compactness of the ligand-protein complex. | mdpi.com |

| Thiophene-Chalcones | MRSA Proteins (1MWT, 1NU7) | 20 ns | Confirmed stable interaction in the active and allosteric sites. | elsevierpure.comresearchgate.net |

| Thiourea Derivatives | SARS-CoV-2 Spike Protein (RBD) | 200 ns | Explored conformational behavior and binding energetics to understand inhibitory potential. | acs.org |

ADME-Tox Prediction and Analysis

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its potential toxicity (Tox), is a critical step in the drug discovery process. In silico ADME-Tox prediction models offer a rapid and cost-effective way to screen compounds and identify potential liabilities early on.

For various thiophene derivatives, ADME-Tox properties have been extensively predicted using computational tools. For instance, a study on novel thiophene derivatives as potential anti-Salmonella typhi agents showed that the compounds had good intestinal absorption rates (above 80-90%) and were well-distributed. ajol.info The predictions also indicated their metabolic properties as substrates and inhibitors of the cytochrome P450 enzyme CYP3A4. ajol.info In another investigation, newly synthesized pyridine (B92270) and thiophene-containing chalcones were found to satisfy ADME properties with no predicted toxicological risks. royalsocietypublishing.org

Similarly, an analysis of thiophene-chalcone analogues revealed no AMES toxicity, a measure of mutagenicity. elsevierpure.comresearchgate.net The maximum tolerated dose in humans was also predicted for these compounds. elsevierpure.comresearchgate.net The use of online tools like SwissADME and Protox-II is common in these studies to evaluate physicochemical properties and toxicity profiles of newly designed thiophene derivatives. nih.gov These predictions are vital for prioritizing which compounds should proceed to more rigorous and expensive experimental testing.

Table 2: Predicted ADME-Tox Properties of Selected Thiophene Derivatives

| Compound Class | Prediction Tool(s) | Predicted Property | Finding | Reference(s) |

|---|---|---|---|---|

| Thiophene Derivatives | SWISSADME, pkCSM | Intestinal Absorption | >80-90% | ajol.info |

| Thiophene Derivatives | SWISSADME, pkCSM | Metabolism | Substrate and inhibitor of CYP3A4 | ajol.info |

| Pyridine- and Thiophene-containing Chalcones | Not Specified | ADME Properties | Satisfied | royalsocietypublishing.org |

| Pyridine- and Thiophene-containing Chalcones | Not Specified | Toxicological Risks | None found | royalsocietypublishing.org |

| Thiophene-Chalcone Analogues | Not Specified | AMES Toxicity | No toxicity observed | elsevierpure.comresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key structural features (descriptors) that influence activity, QSAR models can be used to predict the potency of newly designed molecules and guide the optimization of lead compounds.

Several QSAR studies have been conducted on thiophene derivatives to understand the structural requirements for various biological activities. In one study, a 2D-QSAR model was developed for a series of thiophene derivatives as c-Jun NH2-terminal kinase-1 (JNK1) inhibitors. brieflands.combrieflands.com The model identified important descriptors such as Verloop L, Bond Dipole Moment, LogP, Balaban Topological index, and VAMP Total Dipole as being crucial for inhibitory activity. brieflands.combrieflands.com The statistical quality of this model was high, with a correlation coefficient (r²) of 0.90 and a cross-validated correlation coefficient (r²cv) of 0.88, indicating its robustness and predictive ability. brieflands.combrieflands.com

Another study focused on thiophene derivative inhibitors of tubulin, establishing a 3D-QSAR model with a correlation coefficient (R²) of 0.949 and a cross-validation coefficient (q²) of 0.743. nih.gov This model was successfully used to predict the activity of an external test set of compounds and to design new, potentially more active molecules. nih.gov Similarly, a 2D-QSAR study on N-(aryl)-2-thiophene-2-ylacetamide derivatives as antitubercular agents revealed that hydrogen acceptor groups on the phenyl ring had a favorable effect on the partition coefficient of the molecules. asianpubs.org

These QSAR models provide invaluable insights for medicinal chemists, enabling a more targeted approach to synthesizing novel this compound derivatives with enhanced therapeutic potential. nih.gov

Table 3: Statistical Parameters of Selected QSAR Models for Thiophene Derivatives

| Target | Model Type | No. of Compounds (Training Set) | r² (Correlation Coefficient) | q² or r²cv (Cross-validation Coefficient) | Key Descriptors/Findings | Reference(s) |

|---|---|---|---|---|---|---|

| c-Jun NH2-terminal kinase-1 (JNK1) | 2D-QSAR | Not Specified | 0.90 | 0.88 | Verloop L, Bond Dipole Moment, LogP, Balaban Topological index | brieflands.combrieflands.com |

| Tubulin | 3D-QSAR | Not Specified | 0.949 | 0.743 | Identified key structural factors for cytotoxicity. | nih.gov |

| Antitubercular Activity | 2D-QSPR | 21 | 0.641 | 0.511 | Hydrogen acceptor groups have a favorable effect on the partition coefficient. | asianpubs.org |

Applications in Advanced Materials Science

Organic Electronics and Optoelectronics

The field of organic electronics utilizes carbon-based materials to create electronic devices. Thiophene-based molecules, including derivatives of 4-Aminothiophene-2-carbonitrile, are central to this area due to their exceptional electrical and optical characteristics, as well as their chemical and thermal stability. nih.gov The ability to tune their properties through chemical modification allows for the design of materials with specific functionalities for a range of optoelectronic applications. nih.gov

Design of Organic Semiconductors

Organic semiconductors are the foundation of many organic electronic devices. The performance of these materials is intrinsically linked to their molecular structure, which influences their energy levels (HOMO and LUMO) and charge transport capabilities. The presence of both electron-donating (amino) and electron-withdrawing (nitrile) groups in a conjugated system, such as in derivatives of this compound, can lead to interesting electronic properties suitable for semiconductor applications. cymitquimica.com The design of novel thiophene-based conjugated polymers with controlled molecular weight, low polydispersity, and high regioregularity is a key area of research aimed at improving the performance of organic semiconductors. nih.gov Theoretical methods like density functional theory (DFT) are employed to predict and understand the electronic behavior of these materials, aiding in the rational design of new and more efficient organic semiconductors. springerprofessional.de

Conductive Polymers Based on Thiophene (B33073) Derivatives

Thiophene and its derivatives can be polymerized to form conductive polymers, which are macromolecules with a backbone of alternating single and double or triple bonds. nih.gov This structure creates an extended system of delocalized π-electrons, which is responsible for their electrical conductivity. nih.gov Polythiophenes are a significant class of conductive polymers due to their excellent electrical and optical properties. nih.gov The introduction of functional groups, such as the amino and nitrile groups found in this compound, can influence the polymer's properties. For instance, electron-withdrawing groups can affect the polymer's band gap. nih.gov The polymerization of thiophene derivatives can be achieved through various methods, including electrochemical polymerization, which allows for the formation of thin films with potential applications in electronic devices. acs.org The conductivity of these polymers is influenced by the regularity of the polymer chains; a more ordered, regioregular structure generally leads to higher conductivity. nih.gov

Recent advancements have focused on developing two-dimensional conducting polymers, such as 2D polyaniline (2DPANI), which exhibit exceptional electrical conductivity both within and across their layers, overcoming a common limitation of conventional conducting polymers. mpg.de

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Thiophene-based materials are extensively used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov In OLEDs, these materials can function as the emissive layer, where the recombination of electrons and holes leads to the emission of light. The color and efficiency of the OLED are dependent on the molecular structure of the organic material.